molecular formula C5H4BrN3O2 B3319888 3-Amino-2-bromo-4-nitropyridine CAS No. 1187732-76-8

3-Amino-2-bromo-4-nitropyridine

Cat. No.: B3319888
CAS No.: 1187732-76-8
M. Wt: 218.01 g/mol
InChI Key: NQYNSHRIZBTQPG-UHFFFAOYSA-N
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Description

3-Amino-2-bromo-4-nitropyridine is a compound that is part of a collection of unique chemicals provided by Sigma-Aldrich . It is a solid substance with the SMILES string BrC1=NC=CC(N)=C1N+=O .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-amino-3-nitropyridine and 2-amino-5-nitropyridine have been reacted with hydrazine hydrate, resulting in the elimination of the amino group and reduction of the nitro group to form 3-aminopyridine .


Molecular Structure Analysis

The molecular structure of this compound has been optimized using both DFT and HF methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

The reactions of similar compounds, such as 3-bromo-4-nitro-2-R1-6-R2-5-X-pyridine N-oxides, with diethyl sodiomalonate have been studied . Another study discussed the reaction of 3-aminopyridine, which affords 5-amino-2-bromopyridine and 3-amino-2,6-dibromopyridine along with the main component 3-amino-2-bromopyridine .


Physical and Chemical Properties Analysis

This compound is a solid substance . Its CAS Number is 84487-14-9 and its MDL number is MFCD11656226 .

Mechanism of Action

While the exact mechanism of action for 3-Amino-2-bromo-4-nitropyridine is not specified, similar compounds like 3-nitropyridine have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . It is recommended to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Future research directions could involve the synthesis of a series of 2-substituted-5-nitro-pyridines from 3-nitropyridine . Another direction could be the efficient synthesis of a series of novel pyridine derivatives by the application of palladium catalyzed Suzuki cross-coupling reactions .

Properties

IUPAC Name

2-bromo-4-nitropyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O2/c6-5-4(7)3(9(10)11)1-2-8-5/h1-2H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYNSHRIZBTQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1[N+](=O)[O-])N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704530
Record name 2-Bromo-4-nitropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187732-76-8
Record name 2-Bromo-4-nitropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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